![molecular formula C11H22N2O3 B13060018 1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate](/img/structure/B13060018.png)
1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a hydroxyl group, and a tert-butyl carbamate group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate can be achieved through several methods. One common approach involves the reaction of the corresponding amine with tert-butyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial production methods often utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents employed.
Applications De Recherche Scientifique
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperidine ring and hydroxyl group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The carbamate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate: This compound has a similar structure but contains an oxane ring instead of a piperidine ring.
tert-Butyl (phenylmethylene)carbamate: This compound features a phenyl group instead of a piperidine ring, leading to different chemical and biological properties.
The uniqueness of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[[(3S,4S)-4-hydroxypiperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-8-6-12-5-4-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1 |
Clé InChI |
HVCNIHPVOLFYQV-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H]1CNCC[C@@H]1O |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CNCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


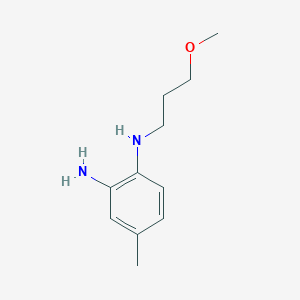
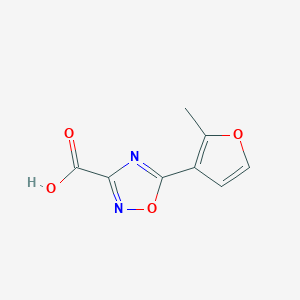
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
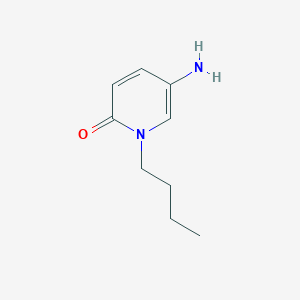
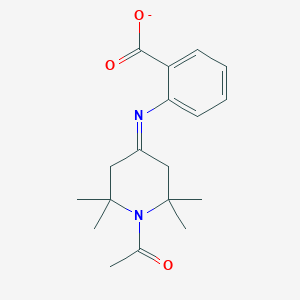

![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)

![[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)

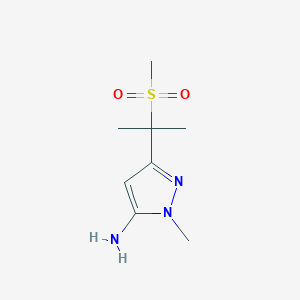
![{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)
